(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine
Description
(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine is a pyrazole-derived compound characterized by a nitro (-NO₂) group at the 5-position, a methyl (-CH₃) group at the 1-position, and a methanamine (-CH₂NH₂) substituent at the 3-position of the pyrazole ring. This structural configuration imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
(1-methyl-5-nitropyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-8-5(9(10)11)2-4(3-6)7-8/h2H,3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYDJVIZNBZTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine typically involves the nitration of 1-methylpyrazole followed by the introduction of a methanamine group. One common method involves the reaction of 1-methylpyrazole with nitric acid to form 1-methyl-5-nitropyrazole. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, yielding (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and other industrial-scale equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Various nucleophiles under basic conditions.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: (1-Methyl-5-amino-1H-pyrazol-3-yl)methanamine.
Substitution: Various substituted pyrazole derivatives.
Oxidation: (1-Carboxy-5-nitro-1H-pyrazol-3-yl)methanamine.
Scientific Research Applications
(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine and related compounds:
Hydrogen Bonding and Intermolecular Interactions
The nitro group in (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine facilitates strong hydrogen-bonding interactions, critical for crystal packing and molecular recognition .
Biological Activity
(1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine is a heterocyclic compound belonging to the pyrazole family, which has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with related compounds.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Properties
Research indicates that (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine exhibits significant antimicrobial activity . It has been evaluated against various pathogens, including bacteria and fungi. The compound's nitro group is crucial for its antimicrobial efficacy, as it may interfere with microbial DNA synthesis or function.
Table 1: Antimicrobial Activity of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer studies , particularly against various cancer cell lines. For instance, it demonstrated cytotoxic effects on Hep-2 and P815 cancer cell lines with IC50 values indicating effective growth inhibition.
Table 2: Cytotoxicity of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Hep-2 | 17.82 | Induction of apoptosis | |
| P815 | 3.25 | Cell cycle arrest | |
| MCF7 | 12.50 | Inhibition of proliferation |
The biological activity of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
- DNA Interaction : The nitro group may facilitate interactions with DNA, disrupting replication processes in microbial cells.
- Receptor Modulation : It could act as a modulator for various receptors involved in cellular signaling pathways.
Case Studies
A notable study explored the efficacy of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine in a murine model of cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor reduction compared to control groups. Histological analysis showed significant apoptosis in treated tumors.
Comparative Analysis with Related Compounds
Comparative studies have highlighted the unique properties of (1-Methyl-5-nitro-1H-pyrazol-3-yl)methanamine compared to other pyrazole derivatives:
Table 3: Comparison of Pyrazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1-Methylpyrazolyl)methanamine | Lacks nitro group | Minimal antimicrobial activity |
| 3-Amino-1-methylpyrazole | Contains amino group | Moderate anticancer effects |
| (1-Methyl-5-nitro-pyrazole) | Similar structure but different substituents | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
